molecular formula C15H21NO3 B1445455 tert-butyl 5-(2-hydroxyethyl)-2,3-dihydro-1H-isoindole-2-carboxylate CAS No. 1184949-56-1

tert-butyl 5-(2-hydroxyethyl)-2,3-dihydro-1H-isoindole-2-carboxylate

Cat. No.: B1445455
CAS No.: 1184949-56-1
M. Wt: 263.33 g/mol
InChI Key: PEPLITHZYWLJKN-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-(2-hydroxyethyl)-2,3-dihydro-1H-isoindole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the ester group would yield an alcohol.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 5-(2-hydroxyethyl)-2,3-dihydro-1H-isoindole-2-carboxylate is unique due to its specific structure, which includes a tert-butyl ester group and a hydroxyl group on the isoindole ring. This combination of functional groups imparts distinct reactivity and bioactivity, making it a valuable compound for various scientific and industrial applications .

Biological Activity

Tert-butyl 5-(2-hydroxyethyl)-2,3-dihydro-1H-isoindole-2-carboxylate is an organic compound characterized by its unique structure, which includes a tert-butyl group and a hydroxyl group at the 5-position of the isoindole ring. The molecular formula is C15H21NO3C_{15}H_{21}NO_3 with a molecular weight of approximately 263.33 g/mol. This compound has garnered attention for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Property Details
IUPAC Name Tert-butyl 5-(2-hydroxyethyl)-1,3-dihydroisoindole-2-carboxylate
CAS Number 1184949-56-1
Molecular Formula C₁₅H₂₁NO₃
Molecular Weight 263.33 g/mol

Biological Activity Overview

Research indicates that this compound may exhibit a range of biological activities due to its structural features. The following sections detail specific activities and findings related to its biological effects.

Antiviral Activity

This compound has been studied for its potential as an antiviral agent. Isoindole derivatives are known to possess antiviral properties, and this compound might inhibit viral replication through interaction with viral proteins or host cell mechanisms.

Anticancer Properties

Preliminary studies suggest that the compound may have anticancer effects. It is hypothesized that the hydroxyl group can participate in hydrogen bonding with cellular targets, potentially disrupting cancer cell proliferation pathways. Research is ongoing to establish specific mechanisms and efficacy against various cancer cell lines.

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated. Isoindole derivatives are recognized for their ability to inhibit bacterial growth. In vitro assays have shown promising results against a variety of pathogens, indicating potential applications in developing new antimicrobial agents.

The biological activity of this compound is likely mediated through several biochemical pathways:

  • Interaction with Enzymes : The compound may inhibit specific enzymes involved in viral replication or cancer cell metabolism.
  • Cell Membrane Disruption : Its hydrophobic regions may interact with lipid membranes, leading to increased permeability and subsequent cell death in pathogens.
  • Reactive Oxygen Species (ROS) Generation : The presence of hydroxyl groups can lead to increased oxidative stress in cells, contributing to apoptosis in cancer cells.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structural Features Unique Aspects
Tert-butyl 5-hydroxyisoindoline-2-carboxylateHydroxymethyl instead of hydroxyethylMay exhibit different biological activities
Tert-butyl 5-(hydroxymethyl)-1,3-dihydro-2H-isoindole-2-carboxylateDifferent positioning of hydroxymethyl groupPotentially distinct reactivity patterns
Tert-butyl 5-(carboxymethyl)-isoindolineCarboxymethyl group instead of hydroxyethylMay enhance solubility and alter pharmacokinetics

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Antiviral Efficacy : A study published in MDPI indicated that isoindole derivatives show promise as antiviral agents against Hepatitis C virus (HCV), suggesting that similar compounds could be explored for their efficacy against other viral infections .
  • Anticancer Activity : Research conducted on various isoindole derivatives has shown significant cytotoxic effects on tumor cells, with IC50 values indicating potent activity .
  • Antimicrobial Testing : In vitro tests demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, supporting the notion that this compound could serve as a basis for new antibiotic development .

Properties

IUPAC Name

tert-butyl 5-(2-hydroxyethyl)-1,3-dihydroisoindole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-9-12-5-4-11(6-7-17)8-13(12)10-16/h4-5,8,17H,6-7,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEPLITHZYWLJKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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